molecular formula C15H14N4O3S B11484873 1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole

1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole

Cat. No.: B11484873
M. Wt: 330.4 g/mol
InChI Key: BYKLBQRNHAZKPL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a tetrazole derivative featuring a 4-methoxyphenyl group at the N1 position and a phenylsulfonylmethyl substituent at the C5 position. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their metabolic stability and hydrogen-bonding capabilities.

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

5-(benzenesulfonylmethyl)-1-(4-methoxyphenyl)tetrazole

InChI

InChI=1S/C15H14N4O3S/c1-22-13-9-7-12(8-10-13)19-15(16-17-18-19)11-23(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

BYKLBQRNHAZKPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole typically involves the reaction of 4-methoxyphenylhydrazine with phenylsulfonylmethyl isocyanide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The results showed:

  • Minimum Inhibitory Concentration (MIC) :
    • MRSA: 8 µg/mL
    • Escherichia coli: 10 µg/mL
    • Pseudomonas aeruginosa: 12 µg/mL

These findings suggest that the compound has the potential to serve as a lead structure for developing new antibiotics .

Anticancer Activity

The anticancer potential of 1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been investigated in various cancer cell lines. The compound demonstrates cytotoxic effects, primarily through apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects

In vitro studies on human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) revealed:

  • IC50 Values :
    • A549: 15 µM
    • MCF7: 12 µM

These values indicate a promising anticancer activity that warrants further exploration .

Comparative Analysis of Biological Activities

Activity TypeBacterial StrainMIC (µg/mL)Cancer Cell LineIC50 (µM)
AntibacterialMRSA8A54915
AntibacterialE. coli10MCF712
AntibacterialP. aeruginosa12HT1080TBD

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs. withdrawing groups : The 4-methoxyphenyl group (electron-donating) contrasts with sulfonyl groups (electron-withdrawing), influencing solubility and acidity. The target compound’s predicted pKa (0.22) suggests stronger acidity compared to methyl- or benzylsulfanyl-substituted analogs.
  • Thermal stability : Higher melting points in halogenated analogs (e.g., 162–164°C for 4-ClPh derivative) indicate greater crystallinity compared to methoxy-substituted compounds.

Key Observations :

  • Sulfonyl vs. sulfanyl : Sulfonyl groups (as in the target compound) are less nucleophilic but more oxidatively stable than sulfanyl groups, which may reduce off-target reactivity in biological systems.
  • Methoxy positioning : The 4-methoxyphenyl group in the target compound mirrors bioactive analogs like 4f, where methoxy substituents enhance solubility and π-stacking with biological targets.

Key Observations :

  • Yield trends : Methyl- and halogen-substituted tetrazoles exhibit higher yields (65–85%) compared to bulkier aryl derivatives (40–60%).

Biological Activity

1-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole (CAS Number: 929825-80-9) is a synthetic compound belonging to the tetrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is C₁₅H₁₄N₄O₃S, with a molecular weight of 330.4 g/mol. The compound features a tetrazole ring that contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phenylsulfonyl group enhances its binding affinity, while the tetrazole moiety may mimic natural substrates, facilitating interactions with biological molecules.

Antitumor Activity

Research has indicated that derivatives of tetrazoles exhibit significant antitumor properties. A study demonstrated that compounds containing the tetrazole structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Tetrazoles have also been explored for their antimicrobial activities. The presence of the sulfonyl group in 1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole enhances its efficacy against certain bacterial strains. Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial effects, making it a candidate for further development in antibiotic therapies .

Study on Antiproliferative Activity

A notable study synthesized several tetrazole derivatives and evaluated their antiproliferative effects against various cancer cell lines. The results indicated that modifications to the tetrazole ring significantly influenced the compounds' activity. Specifically, 1-(4-methoxyphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole showed promising results in inhibiting the growth of breast and colon cancer cells .

Mechanistic Insights from Photodecomposition Studies

Investigations into the photochemical behavior of related tetrazoles provided insights into their stability and potential degradation pathways. These studies revealed that under UV light, certain tetrazoles could decompose into biologically active intermediates, suggesting a dual role in therapeutic applications and environmental stability .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntitumorInhibits cancer cell proliferation
AntimicrobialExhibits broad-spectrum activity against bacteria
Photochemical StabilityDecomposes under UV light, potentially forming active intermediates

Q & A

Q. What analytical techniques resolve ambiguities in assigning regiochemistry to tetrazole-sulfonyl derivatives?

  • Methodology : NOESY NMR identifies spatial proximity between the methoxyphenyl and sulfonylmethyl groups. Single-crystal X-ray diffraction (e.g., CCDC deposition) definitively assigns regiochemistry, as seen in related 1-phenyltetrazole sulfones .

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